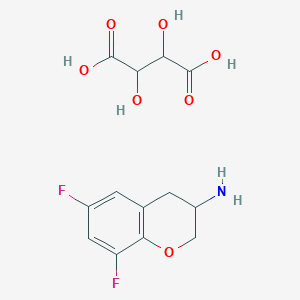
(S)-6,8-Difluorochroman-3-amine(2s,3s)-2,3-dihydroxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6,8-Difluorochroman-3-amine(2s,3s)-2,3-dihydroxysuccinate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chroman ring system substituted with fluorine atoms and an amine group, along with a dihydroxysuccinate moiety, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,8-Difluorochroman-3-amine(2s,3s)-2,3-dihydroxysuccinate typically involves multiple steps, starting with the preparation of the chroman ring system. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of fluorine atoms through electrophilic fluorination reactions. The amine group can be introduced via reductive amination or nucleophilic substitution reactions.
The dihydroxysuccinate moiety is often synthesized separately and then coupled with the chroman-amine intermediate. This coupling can be achieved through esterification or amidation reactions, depending on the functional groups present on the intermediates.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of each step. Purification techniques such as crystallization, distillation, and chromatography are used to isolate the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6,8-Difluorochroman-3-amine(2s,3s)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the chroman ring to a dihydrochroman, altering its electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chroman ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrochroman compounds. Substitution reactions can introduce various alkyl or aryl groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(S)-6,8-Difluorochroman-3-amine(2s,3s)-2,3-dihydroxysuccinate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-6,8-Difluorochroman-3-amine(2s,3s)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and amine group play crucial roles in binding to these targets, modulating their activity. The dihydroxysuccinate moiety may also contribute to the compound’s overall bioactivity by enhancing its solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluorochroman-3-amine: Lacks the dihydroxysuccinate moiety, resulting in different chemical and biological properties.
8-Difluorochroman-3-amine: Similar to the target compound but without the stereochemistry and additional functional groups.
Chroman-3-amine: A simpler analog without fluorine substitution, used as a reference compound in studies.
Uniqueness
(S)-6,8-Difluorochroman-3-amine(2s,3s)-2,3-dihydroxysuccinate is unique due to its combination of fluorine atoms, amine group, and dihydroxysuccinate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H15F2NO7 |
|---|---|
Poids moléculaire |
335.26 g/mol |
Nom IUPAC |
6,8-difluoro-3,4-dihydro-2H-chromen-3-amine;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H9F2NO.C4H6O6/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6;5-1(3(7)8)2(6)4(9)10/h1,3,7H,2,4,12H2;1-2,5-6H,(H,7,8)(H,9,10) |
Clé InChI |
KFFVIGZTINBPML-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC2=C1C=C(C=C2F)F)N.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


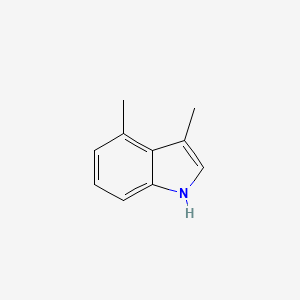

![1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone](/img/structure/B13677850.png)

![2-(3,4-Dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677854.png)
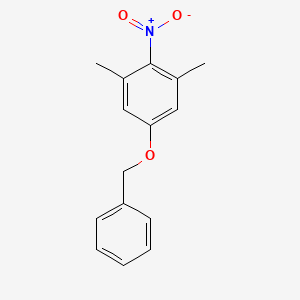
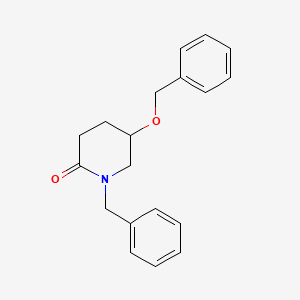
![4-Chloroimidazo[1,2-a]quinoxalin-1-amine](/img/structure/B13677864.png)


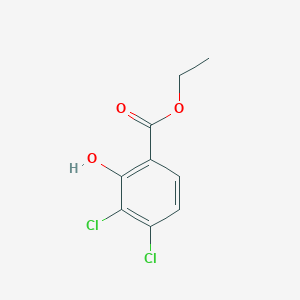

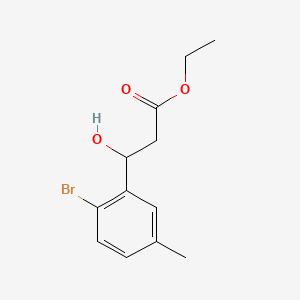
![6-Fluoro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13677915.png)
